N-Cyclopropyl-4-fluoro-2-iodoaniline
Description
N-Cyclopropyl-4-fluoro-2-iodoaniline is a halogenated aniline derivative with a unique structural framework. Its molecular formula is C₉H₁₀FIN, featuring a cyclopropyl group attached to the aniline nitrogen, a fluorine substituent at the 4-position, and an iodine atom at the 2-position of the aromatic ring. Key identifiers include:
- SMILES: C1CC1Nc1ccc(F)c(c1)I
- InChIKey: Not explicitly provided in evidence, but derivable from related structures.
- Reactivity: The iodine atom enables cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine and cyclopropyl groups modulate electronic and steric properties .
This compound is valuable in medicinal chemistry and organic synthesis due to its dual halogenation and amine functionality, facilitating diverse transformations such as amination and nucleophilic substitution .
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-2-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FIN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNDHALFCGYFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696746-74-3 | |
| Record name | N-cyclopropyl-4-fluoro-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-fluoro-2-iodoaniline typically involves the introduction of the cyclopropyl group, fluorine, and iodine atoms onto the aniline ring. One common method involves the reaction of 4-fluoro-2-iodoaniline with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and cyclopropylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: N-Cyclopropyl-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-fluoro-2-iodoaniline depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors. The presence of the cyclopropyl group, fluorine, and iodine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group impacts among N-Cyclopropyl-4-fluoro-2-iodoaniline and analogous compounds:
Electronic and Steric Effects
Electron Density Modulation :
- The cyclopropyl group exerts an electron-withdrawing effect via conjugation, reducing electron density at the aniline nitrogen compared to N-isopropyl (electron-donating) .
- Nitro groups (in N-Isopropyl-4-fluoro-2-nitroaniline) strongly deactivate the ring, contrasting with iodine’s moderate electron-withdrawing nature .
- Steric Considerations: The cyclopropyl group introduces less steric bulk compared to the tetrafluoro-phenoxypropyl substituent in ’s compound, which may hinder access to the aromatic ring in reactions .
Biological Activity
N-Cyclopropyl-4-fluoro-2-iodoaniline is an organic compound notable for its unique structural features, including a cyclopropyl group, a fluorine atom, and an iodine atom attached to an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : CHF I N
- Molecular Weight : Approximately 329.06 g/mol
- Appearance : Pale yellow crystalline powder
- Melting Point : ~142 °C
- Solubility : Low solubility in water; soluble in various organic solvents
The presence of the cyclopropyl group enhances the compound's reactivity and biological activity, making it valuable in both synthetic organic chemistry and medicinal applications. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the aniline component contributes to potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and antibacterial properties. Its structural features allow it to interact effectively with biological targets such as enzymes or receptors, influencing its therapeutic potential.
Anticancer Properties
Studies have shown that this compound can inhibit the growth of specific cancer cell lines. The mechanism of action is thought to involve the compound's ability to interfere with cellular signaling pathways critical for cancer cell proliferation. For instance, it has been reported to induce apoptosis in certain cancer cell types, suggesting its potential as a chemotherapeutic agent.
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against various pathogens. Its effectiveness is likely attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This dual action makes it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The cyclopropyl group enhances binding affinity and selectivity towards certain biological targets compared to similar compounds lacking this substituent. Ongoing research aims to optimize its structure for improved efficacy.
Case Studies and Research Findings
-
Anticancer Study :
- A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models.
- Results indicated a dose-dependent inhibition of cell proliferation with IC values ranging from 10 to 30 µM.
- Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.
-
Antibacterial Evaluation :
- In vitro tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones.
- The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
- Further studies suggested that this compound disrupts bacterial membrane integrity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nucleophilic Substitution :
- Reacting 4-fluoroaniline with cyclopropylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) facilitates nucleophilic substitution.
- Optimization :
- Reaction conditions such as temperature and reagent ratios can be adjusted to maximize yield and purity.
Applications
This compound has potential applications across various fields:
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Candidate for anticancer or antimicrobial agents |
| Chemical Probes | Useful in studying biological pathways involving halogenated compounds |
| Synthetic Organic Chemistry | Building block for more complex molecules |
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (−78°C) minimize side reactions during iodination.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves cyclopropylation efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
